5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

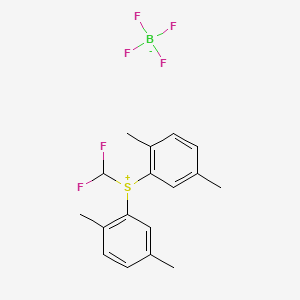

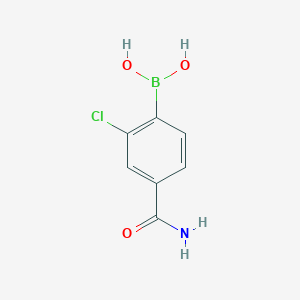

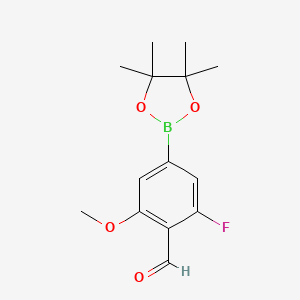

5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2555544-30-2 . Its IUPAC name is 2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . It has a molecular weight of 280.1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they have been used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.1 . It is stored at a temperature of 2-8°C .Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organic halide .

Synthesis of Hydroxyphenylnaphthols

The compound can be used in the preparation of hydroxyphenylnaphthols . These are used as inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 , an enzyme involved in the metabolism of sex hormones.

Ruthenium-Catalyzed Arylation Reactions

The compound is a reactant in ruthenium-catalyzed arylation reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry .

Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles

The compound is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These are potential antitumor agents and microtubule inhibitors .

Rhodium Catalyzed Cyanation

The compound can be used in rhodium-catalyzed cyanation . This reaction is used to introduce a cyanide group into a molecule .

Petasis Reaction

The compound can be used in the Petasis reaction . This is a multi-component reaction used to form carbon-carbon and carbon-nitrogen bonds .

Safety and Hazards

Mechanism of Action

Mode of Action

Boronic esters, in general, are these compounds are usually used and the authors like anyways, are used in organic synthesis .

Biochemical Pathways

Boronic esters are known to be involved in various chemical transformations where the valuable boron moiety remains in the product .

Pharmacokinetics

For instance, pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available .

Action Environment

The action of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIUIBXGMXGJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)